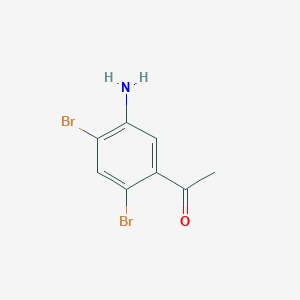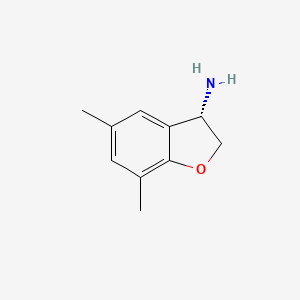![molecular formula C18H12F2NaO4PS B12850671 3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt: is a chemical compound known for its unique properties as a liquid crystal. It exhibits radially symmetric orientations and has subunits that are oriented in different directions . This compound is used primarily in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt involves the reaction of 4-fluorophenylphosphine oxide with benzenesulfonic acid in the presence of a sodium base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phosphinyl group is further oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphinyl group back to its original state or to other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in various chemical analyses and experiments. Its unique liquid crystal properties make it valuable in the study of molecular orientations and interactions .
Biology: In biological research, the compound is used to study the effects of phosphinyl groups on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments
Properties
Molecular Formula |
C18H12F2NaO4PS |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
sodium;3-bis(4-fluorophenyl)phosphorylbenzenesulfonate |
InChI |
InChI=1S/C18H13F2O4PS.Na/c19-13-4-8-15(9-5-13)25(21,16-10-6-14(20)7-11-16)17-2-1-3-18(12-17)26(22,23)24;/h1-12H,(H,22,23,24);/q;+1/p-1 |
InChI Key |
XIWYRGBVFQWXLZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




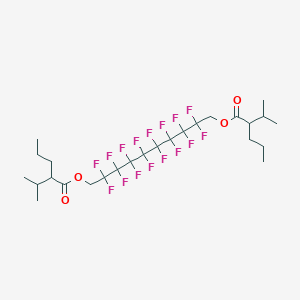
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)



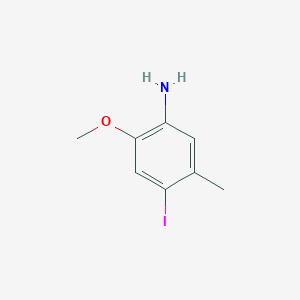
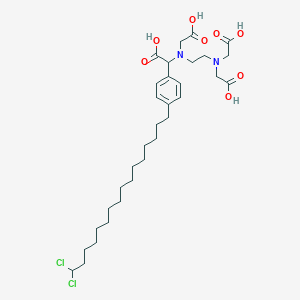
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
